3-(4-fluorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound characterized by its unique imidazo[1,5-b][1,2,4]triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with a suitable triazole precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl methyl sulfone
- 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide
Uniqueness
6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE stands out due to its unique imidazo[1,5-b][1,2,4]triazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H12F2N4O2 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C17H12F2N4O2/c18-12-3-1-11(2-4-12)9-22-16(24)20-15-10-21(17(25)23(15)22)14-7-5-13(19)6-8-14/h1-8H,9-10H2 |
InChI Key |
WXFJHWPFVSQDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=O)N(N2C(=O)N1C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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